molecular formula C14H19FOSi B14872710 [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14872710
M. Wt: 250.38 g/mol
InChI Key: FIFSAFABOVTQHZ-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organic compound characterized by the presence of a fluoro-phenyl group, a dimethyl-prop-2-ynyloxy group, and a trimethyl-silane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-fluoro-phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reaction vessels and more efficient purification methods. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated purification systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the alkyne group can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction of the alkyne group can yield alkanes or alkenes.

    Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The substitution reactions can lead to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules

Biology: This compound can be used in the development of novel bioactive molecules. The presence of the fluoro-phenyl group can enhance the biological activity of the resulting compounds, making them potential candidates for drug development.

Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its unique structure can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the materials science industry, this compound can be used as a precursor for the synthesis of advanced materials. The presence of the trimethyl-silane group can impart desirable properties such as hydrophobicity and thermal stability to the resulting materials.

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is primarily based on its ability to interact with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethyl-silane group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(3-Fluoro-phenyl)-1-methyl-propylamine
  • 3-[(3-Fluoro-phenyl)-methyl-amino]-propionic acid
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Comparison: Compared to these similar compounds, [3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to the presence of the trimethyl-silane group. This group imparts distinct chemical properties such as increased hydrophobicity and thermal stability, which can be advantageous in various applications. Additionally, the combination of the fluoro-phenyl and trimethyl-silane groups in a single molecule provides a versatile platform for the design of novel compounds with enhanced chemical and biological properties.

Properties

Molecular Formula

C14H19FOSi

Molecular Weight

250.38 g/mol

IUPAC Name

[4-(3-fluorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C14H19FOSi/c1-14(2,16-17(3,4)5)10-9-12-7-6-8-13(15)11-12/h6-8,11H,1-5H3

InChI Key

FIFSAFABOVTQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)F)O[Si](C)(C)C

Origin of Product

United States

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